2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonyl fluoride
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Overview
Description
2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonyl fluoride is a chemical compound with a complex structure that includes an imidazolidinone ring and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonyl fluoride typically involves the reaction of 2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonyl chloride with a fluoride source. The reaction conditions often require a controlled environment with specific temperature and solvent conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of specialized equipment and stringent quality control measures would be essential to ensure consistency and safety in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form the corresponding sulfonamide.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions typically involve solvents like dichloromethane or acetonitrile and may require catalysts to facilitate the reaction.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .
Scientific Research Applications
2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various applications, such as enzyme inhibition, where the compound can form covalent bonds with active site residues .
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group.
Uniqueness
The uniqueness of 2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonyl fluoride lies in its sulfonyl fluoride group, which imparts distinct reactivity compared to its sulfonamide and sulfonyl chloride counterparts. This makes it particularly useful in applications requiring selective reactivity with nucleophiles .
Properties
IUPAC Name |
2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2O4S/c6-13(11,12)2-1-3-4(9)8-5(10)7-3/h3H,1-2H2,(H2,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFRMHWJIOBACQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)F)C1C(=O)NC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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